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Compound of Interest

Compound Name:
1-N-Cbz-3-

(methylaminomethyl)azetidine

CAS No.: 1824267-06-2

Cat. No.: B2488275

Get Quote

Executive Summary & Strategic Utility
1-N-Cbz-3-(methylaminomethyl)azetidine is a high-value heterocyclic building block. Its core

value lies in the azetidine ring, which offers a rigid,

-rich geometry that improves metabolic stability and solubility compared to larger rings like
pyrrolidine or piperidine.[1]

Primary Application: Synthesis of CNS-active agents and fragment-based drug discovery

(FBDD).

Key Feature: The Cbz (carbobenzyloxy) group provides orthogonal protection stable to acidic

conditions (e.g., TFA deprotection of Boc groups elsewhere in the molecule), making it

superior for multi-step peptide or peptidomimetic synthesis.
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To accurately characterize the final product, one must understand its genesis. The impurity

profile is directly dependent on the synthesis route selected.

Comparative Synthesis Routes
Two primary routes are dominant. The choice affects the specific "final product" impurities you

must screen for.

Route A: Reductive Amination (Preferred for Scale)

Precursor: 1-Cbz-3-formylazetidine.

Reagents: Methylamine, STAB (

) or

.

Major Impurity: Over-alkylation (tertiary amine) or unreacted aldehyde.

Route B: Nucleophilic Displacement

Precursor: 1-Cbz-3-(mesyloxymethyl)azetidine.

Reagents: Methylamine (excess).

Major Impurity: Elimination product (exocyclic alkene) or hydrolysis (alcohol).

Visualization: Synthesis & Impurity Logic
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Figure 1: Comparison of synthetic routes and their specific impurity risks.

Characterization Protocols
This section details the self-validating protocols required to confirm identity and purity.

A. Nuclear Magnetic Resonance ( H NMR)
The NMR spectrum provides the definitive structural fingerprint.

Solvent:

(preferred) or

.

Key Diagnostic Signals (

, 400 MHz):
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Moiety

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

Aromatic (Cbz) 7.30 – 7.40 Multiplet 5H

Phenyl ring

protons; confirms

Cbz integrity.

Benzylic ~5.10 Singlet 2H

; diagnostic for

Cbz vs Boc (Boc

has no

aromatic/benzyl

signals).

Azetidine Ring 3.60 – 4.20 Multiplets 4H

Characteristic

ring strain shifts;

often split into

two sets due to

ring

puckering/rotame

rs.

Exocyclic 2.80 – 2.95 Doublet/Multiplet 2H

The methylene

linker connecting

the ring to the

amine.

N-Methyl ~2.40 – 2.45 Singlet 3H

Critical Quality

Attribute.

Confirms mono-

methylation.

Protocol Tip: If rotamers (due to the carbamate) cause peak broadening, run the NMR at

elevated temperature (50°C) in

to coalesce signals.

B. HPLC Purity & Mass Spectrometry
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Method: Reverse-phase HPLC (C18 column).

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH prevents amine tailing).

Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).

Mass Spec (ESI+):

Expected

Da.

Look for

(Demethylated impurity) or

(Dimethylated impurity).

C. Infrared Spectroscopy (FT-IR)
Carbonyl Stretch (

): Strong band at ~1690–1710

(Urethane).

Amine Stretch (

): Weak/Broad band at ~3300–3400

(Secondary amine).

Performance Comparison: Alternatives
Why choose this specific protected scaffold over others?

Comparison 1: Cbz vs. Boc Protection
The choice of protecting group dictates the synthesis strategy.
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Feature
1-N-Cbz-3-

(methylaminomethyl)azetidin

e

1-N-Boc-3-

(methylaminomethyl)azetidin

e

Acid Stability

High. Stable to TFA/HCl.

Allows deprotection of other

Boc groups.

Low. Cleaves in TFA/HCl.

Base Stability
Moderate. Unstable to strong

nucleophiles at high temp.

High. Stable to basic

hydrolysis.

Deprotection
Hydrogenolysis (

) or HBr/AcOH.

Acidolysis (TFA or

HCl/Dioxane).

Use Case
Orthogonal strategy when

acid-labile groups are present.

Standard strategy for base-

labile targets.

Comparison 2: Azetidine vs. Pyrrolidine Scaffold
The azetidine ring is often used to lower lipophilicity (

) compared to the 5-membered pyrrolidine.

Property Azetidine Analog Pyrrolidine Analog

Ring Size 4-membered 5-membered

Basicity (

)
Typically lower (8.5 - 9.5) Typically higher (9.5 - 10.5)

Metabolic Stability
Enhanced. Less prone to

oxidation.
Moderate.

Ligand Efficiency Higher. Lower MW, rigid vector. Standard.

Experimental Workflow: Characterization Logic
The following decision tree guides the scientist through the validation process of the final

product.
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Figure 2: Decision tree for quality control of the azetidine intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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